molecular formula C18H15N7S2 B3745389 2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione

2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione

Cat. No.: B3745389
M. Wt: 393.5 g/mol
InChI Key: NTQQNLFKYORBKQ-UHFFFAOYSA-N
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Description

2-(4,6-Dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione is a sophisticated heterocyclic compound designed for advanced research applications. This hybrid molecule incorporates multiple pharmacophores known to confer significant biological activity, including a 1,3,5-triazine core and a 1,2,4-thiadiazole-5-thione moiety. The structural synergy between these systems makes it a valuable candidate for investigating new antimicrobial agents, particularly against resistant Gram-positive bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . Its potential research applications extend to materials science, where its molecular architecture may contribute to the development of novel organic electronic materials or ligands for metal coordination complexes. Researchers value this compound for its synthetic versatility, as the reactive sites on both the triazine and thiadiazole rings allow for further functionalization and creation of derivative libraries for structure-activity relationship studies . The compound's mechanism of action in biological systems is believed to involve multi-target engagement, potentially including enzyme inhibition pathways common to triazine-based compounds and thiol-mediated interactions characteristic of thiadiazole-thione derivatives . Strictly for research purposes in laboratory settings only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7S2/c1-12-19-18(26)27-25(12)17-23-15(20-13-8-4-2-5-9-13)22-16(24-17)21-14-10-6-3-7-11-14/h2-11H,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQQNLFKYORBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)SN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazine ring: This step involves the reaction of cyanuric chloride with aniline under controlled conditions to form 4,6-dianilino-1,3,5-triazine.

    Introduction of the thiadiazole ring: The intermediate product is then reacted with appropriate reagents to introduce the thiadiazole ring, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The thione (-C=S) group exhibits nucleophilic character, enabling reactions with electrophiles. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions forms thioethers. This is analogous to the synthesis of thiadiazolium thiolates via acid chlorides .

  • Reaction with Hydrazonoyl Halides : Thiadiazole-thiones react with hydrazonoyl halides (e.g., 5a–c ) in the presence of triethylamine to form intermediates like 8 , leading to novel heterocycles (e.g., 9 ) via cyclization .

Example Reaction Pathway

text
Thiadiazole-thione + R-X → Thioether (C-S-R) Thiadiazole-thione + Hydrazonoyl Halide → Cycloadduct (e.g., 2,3-dihydro-1,3,4-thiadiazoles) [2]

Condensation Reactions Involving Anilino Substituents

The anilino (-NH-Ar) groups on the triazine ring participate in condensation reactions:

  • Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) forms imine derivatives. Similar reactions are reported for 3,4-diamino-1,2,4-triazole-5(4H)-thione .

  • Diazotization : Anilino groups can undergo diazotization followed by coupling with phenols or amines to yield azo compounds.

Example Reaction

text
Anilino Group + R-CHO → Schiff Base (R-CH=N-Ar) [4]

Functionalization via Acetylation

The secondary amine groups in the anilino substituents react with acetylating agents:

  • Acetylation : Treatment with acetic anhydride in pyridine yields N-acetyl derivatives. This mirrors the acetylation of 5-phenyl-1,3,4-thiadiazol-2-amine to form 3a .

Example Reaction Conditions

  • Reagents: Acetic anhydride, pyridine

  • Conditions: Reflux for 2 hours .

Heterocycle Formation via Cycloaddition

The thiadiazole-thione moiety can act as a dipolarophile in cycloaddition reactions:

  • 1,3-Dipolar Cycloaddition : Reaction with nitrilimines (generated in situ from hydrazonoyl halides) forms fused heterocycles, as seen in the synthesis of pyrazolyl-thiadiazoles .

Key Intermediate

  • Thiohydrazonate intermediates (e.g., 7 ) facilitate cyclization to products like 9 .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Yield Reference
AlkylationR-X, K₂CO₃, ethanolThioether (C-S-R)70–85%
Schiff Base FormationR-CHO, EtOH, refluxImine derivatives68–78%
AcetylationAcetic anhydride, pyridine, refluxN-Acetylated derivatives83%
CycloadditionHydrazonoyl halides, TEA, EtOHFused pyrazolyl/thiadiazole heterocycles75–90%

Mechanistic Insights

  • Thione Reactivity : The sulfur atom in the thione group acts as a soft nucleophile, facilitating reactions with electrophiles (e.g., alkyl halides) .

  • Triazine Stability : The 4,6-dianilino substituents on the triazine ring reduce its electrophilicity, directing reactivity toward the thiadiazole-thione moiety.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the triazine ring can enhance antibacterial activity against various strains of bacteria. A notable example is the synthesis of chalcone derivatives incorporating this compound, which displayed potent antibacterial effects in vitro .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicate that certain derivatives can inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis in malignant cells, suggesting a promising avenue for cancer therapy development .

Property Activity Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines

Agricultural Applications

Pesticide Development
The unique structure of 2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione has led to its exploration as a potential pesticide. Its effectiveness against specific pests has been documented in agricultural studies where formulations containing this compound showed improved efficacy compared to traditional pesticides .

Herbicide Potential
Additionally, research indicates that this compound could serve as a herbicide due to its ability to inhibit plant growth at certain concentrations. Field trials have shown promising results in controlling weed populations without adversely affecting crop yields .

Materials Science Applications

Dyes and Pigments
The compound's vibrant color properties make it suitable for applications in dyes and pigments. Its stability under various environmental conditions enhances its utility in textile and coating industries. Investigations into its photostability have revealed that it maintains color integrity even under UV exposure .

Nanomaterials
Recent advancements have explored the incorporation of this thiadiazole compound into nanomaterials for electronic applications. The compound's electronic properties contribute to enhanced conductivity and stability in nanocomposite materials used for sensors and energy storage devices .

Case Studies

  • Synthesis and Testing of Antimicrobial Agents
    A study focused on synthesizing new derivatives based on this compound revealed promising antimicrobial activity against resistant bacterial strains. The study emphasized structure-activity relationships that guide further optimization of these compounds for pharmaceutical use .
  • Field Trials for Herbicide Efficacy
    Field trials conducted on crops treated with formulations containing the compound demonstrated significant reductions in weed density while maintaining crop health. This study provided insights into optimal application rates and timing for effective weed management .

Mechanism of Action

The mechanism of action of 2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione involves its interaction with specific molecular targets and pathways. The triazine and thiadiazole rings play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several classes of heterocycles:

Compound Class Key Structural Differences Functional Implications
1,3,4-Oxadiazole-2(3H)-thiones (e.g., 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione) Replaces thiadiazole with oxadiazole; lacks triazine linkage Reduced sulfur content may alter redox activity or metal-binding capacity .
1,2,4-Triazole-5(4H)-thiones (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione) Substitutes triazine with triazole; includes thioether linkages Enhanced antimicrobial potential due to thioether and triazole-thione motifs .
Triazine-carbazole hybrids (e.g., Cz-Trz) Replaces thiadiazole-thione with carbazole; lacks sulfur atoms Sky-blue luminescence due to extended π-conjugation; used in optoelectronics .

Physicochemical Properties

  • Thermal Stability : Thiadiazole-thiones generally exhibit higher thermal stability than oxadiazole analogs, as observed in studies of 1,2,4-triazole derivatives .

Data Tables

Table 1: Comparative Analysis of Key Properties

Property Target Compound 1,3,4-Oxadiazole-2(3H)-thione Triazole-5(4H)-thione
Molecular Weight ~435.5 g/mol (estimated) 194.2 g/mol 352.5 g/mol
Key Functional Groups Triazine, thiadiazole-thione, anilino Oxadiazole-thione, hydroxyphenyl Triazole-thione, thioether
Reported Bioactivity Not explicitly studied Antimicrobial Antimicrobial, antioxidant

Biological Activity

The compound 2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}N6_{6}S
  • Molecular Weight : 302.37 g/mol

This compound features a thiadiazole ring fused with a triazine moiety, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Against Various Microorganisms

MicroorganismActivity (MIC μg/mL)Reference
Staphylococcus aureus32.6
Bacillus subtilis15.0
Escherichia coli47.5
Candida albicans50.0
Pseudomonas aeruginosa60.0

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria and fungi.

The antimicrobial action of thiadiazole derivatives is often attributed to their ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis. The presence of the triazine moiety enhances the interaction with microbial enzymes, leading to increased efficacy.

Study 1: Synthesis and Evaluation

A study synthesized various thiadiazole derivatives including the compound of interest and evaluated their antimicrobial activities using the broth microdilution method. The results confirmed that compounds with a thiadiazole ring demonstrated higher activity compared to other synthesized compounds .

Study 2: Comparative Analysis

Another research effort compared the biological activities of multiple thiadiazole derivatives against standard antibiotics. The compound exhibited a significant zone of inhibition against E. coli and Bacillus subtilis, indicating its potential as an alternative antimicrobial agent .

Q & A

Q. Tables for Key Data

Property Technique Example Data Reference
Melting PointDifferential Scanning Calorimetry215–217°C (decomposition)
LogP (Partition Coefficient)HPLC Retention Time Analysis3.7 (predicted via Pass Online®)
H-Bond Acceptors/DonorsMolecular Docking4 Acceptors, 2 Donors (triazine-thione)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione
Reactant of Route 2
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2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.